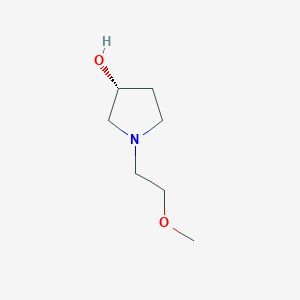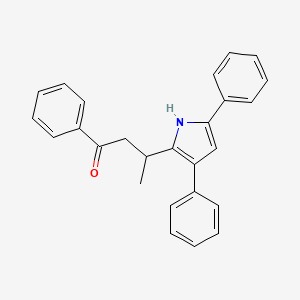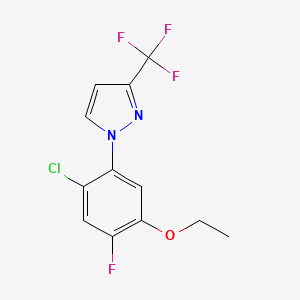
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, ethoxy, fluorophenyl, and trifluoromethyl groups.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro, ethoxy, and fluorophenyl groups: This step involves the use of appropriate reagents and catalysts to introduce these substituents onto the pyrazole ring.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro, ethoxy, and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and catalysts. For example, nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and pathways, particularly those involving pyrazole derivatives.
Industry: It can be used in the development of new materials and chemicals with specific properties, such as agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chloro-5-ethoxy-4-fluorophenyl)cyclohexanol: This compound shares some structural similarities but differs in the presence of a cyclohexanol group instead of a pyrazole ring.
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
106081-80-5 |
|---|---|
Molekularformel |
C12H9ClF4N2O |
Molekulargewicht |
308.66 g/mol |
IUPAC-Name |
1-(2-chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C12H9ClF4N2O/c1-2-20-10-6-9(7(13)5-8(10)14)19-4-3-11(18-19)12(15,16)17/h3-6H,2H2,1H3 |
InChI-Schlüssel |
BAUOAEZKUPXUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)N2C=CC(=N2)C(F)(F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


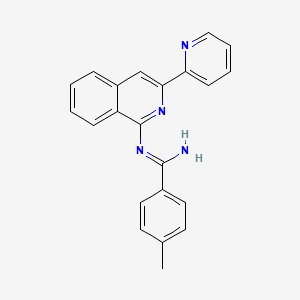
![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
![1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one](/img/structure/B12884308.png)
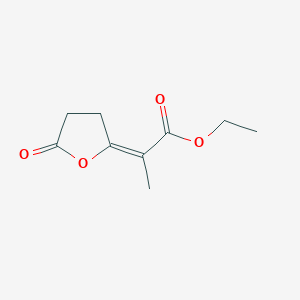
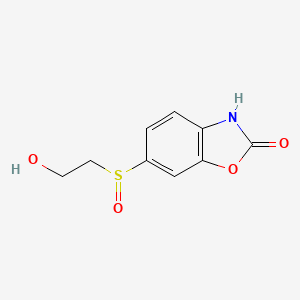
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)
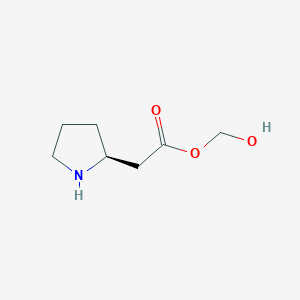
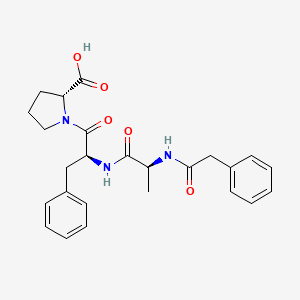
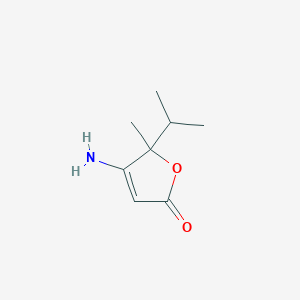
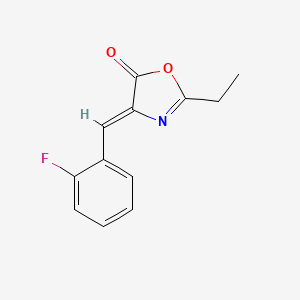
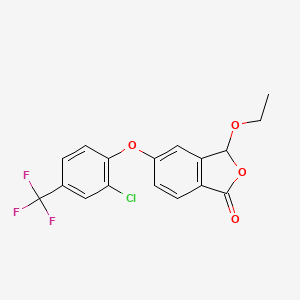
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
